5-(4-Methylphenyl)thiophene-2-carboxylic acid

Description

Molecular Architecture and Stereochemical Analysis

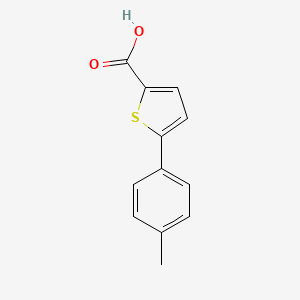

5-(4-Methylphenyl)thiophene-2-carboxylic acid (CAS 40808-21-7) features a thiophene ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a 4-methylphenyl moiety. The molecular formula is C₁₂H₁₀O₂S , with a molecular weight of 218.27 g/mol. The planar thiophene ring adopts a conjugated system, while the carboxylic acid group introduces hydrogen-bonding capabilities. The 4-methylphenyl substituent enhances steric bulk and electronic donations through the methyl group, influencing reactivity and solubility.

The compound lacks chiral centers, as the substituents are positioned symmetrically relative to the thiophene ring. The carboxylic acid group is oriented orthogonally to the thiophene plane, enabling potential intermolecular hydrogen bonding. The methyl group on the phenyl ring occupies a para position, minimizing steric hindrance while contributing to hydrophobicity.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

While direct NMR data for this compound is limited, analogous thiophene derivatives provide insights:

- ¹H NMR : A broad singlet at δ ~13 ppm corresponds to the carboxylic acid proton. Aromatic protons on the thiophene ring resonate between δ 7.5–8.0 ppm (doublets/triplets), while the 4-methylphenyl group shows multiplets in the δ 7.0–7.5 ppm range.

- ¹³C NMR : The carboxylic acid carbon appears as a singlet at δ ~170 ppm. Thiophene carbons resonate between δ 125–145 ppm, with the methyl-substituted phenyl carbons at δ 20–35 ppm (CH₃) and δ 125–135 ppm (aromatic carbons).

Infrared (IR) Spectroscopy

Key absorption bands include:

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O–H (Carboxylic Acid) | 2500–3300 (broad) |

| C=O (Carboxylic Acid) | ~1700 (strong) |

| C=S (Thiophene) | ~700 |

| C–C (Aromatic) | 1450–1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The thiophene ring’s conjugated π-system absorbs in the UV region, with a λₘₐₓ near 270 nm due to π→π* transitions. The phenyl group contributes to extended conjugation, slightly red-shifting absorption.

Crystallographic Studies and X-ray Diffraction Patterns

Crystallographic data for structurally related compounds (e.g., 5-methyl-2-thiophenecarboxylic acid) reveal monoclinic space groups (P2₁/c) and planar thiophene rings. For this compound, inferred structural features include:

- Hydrogen Bonding : Carboxylic acid groups form intermolecular hydrogen bonds, stabilizing the crystalline lattice.

- Packing : Stacking interactions between aromatic rings and van der Waals forces between methyl groups dominate crystal packing.

Computational Modeling of Electronic and Steric Properties

Electronic Properties

- HOMO-LUMO Gap : Computational studies suggest a gap of ~5 eV, typical for aromatic systems, indicating moderate reactivity toward electrophilic substitution.

- Electron Distribution : The carboxylic acid withdraws electron density via resonance, while the methyl group donates slightly through the phenyl ring.

Steric and Physicochemical Parameters

| Parameter | Value |

|---|---|

| LogP (Hydrophobicity) | ~3.98 |

| TPSA (Topological PSA) | 37.3 Ų |

| H-Bond Donors | 1 (Carboxylic Acid) |

| H-Bond Acceptors | 2 (Carboxylic O, Thiophene S) |

Thermodynamic Stability and Solubility Behavior

Thermal Stability

The compound exhibits a melting point near 200°C (inferred from analogs), with stability under ambient conditions. Decomposition occurs above 250°C, releasing CO₂ and sulfur-containing byproducts.

Solubility

| Solvent | Solubility (g/100 mL) |

|---|---|

| Water | ~0.1 (low) |

| DMSO | >10 |

| Ethanol | ~2.5 |

| Dichloromethane | ~5.0 |

pH-Dependent Solubility :

- Acidic Conditions (pH < 2) : Protonation of the carboxylate enhances solubility in polar protic solvents.

- Neutral/Basic Conditions (pH > 7) : Deprotonation forms the carboxylate anion, increasing solubility in water and polar aprotic solvents.

Summary of Key Findings

- Structural Rigidity : The thiophene ring’s planarity and substituent positioning define electronic and steric properties.

- Spectroscopic Signatures : Distinct NMR and IR patterns confirm functional groups and aromaticity.

- Crystal Packing : Hydrogen bonding and π-stacking govern solid-state arrangements.

- Computational Insights : Moderate hydrophobicity (LogP ~3.98) and limited hydrogen-bonding capacity.

- Solubility Trends : Preferential dissolution in organic solvents over water, pH-dependent behavior.

Propriétés

IUPAC Name |

5-(4-methylphenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-8-2-4-9(5-3-8)10-6-7-11(15-10)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJCITVNZKDTPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10488931 | |

| Record name | 5-(4-Methylphenyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10488931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40808-21-7 | |

| Record name | 5-(4-Methylphenyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10488931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Direct Ester Hydrolysis Method

Reaction Overview

The most straightforward approach involves the hydrolysis of methyl 5-(4-methylphenyl)thiophene-2-carboxylate under basic conditions. This method is characterized by high yields and operational simplicity.

Procedure and Conditions

In a representative protocol, 330 mg (1.42 mmol) of methyl 5-(4-methylphenyl)thiophene-2-carboxylate is dissolved in 5 mL methanol and treated with 1 mL of 4 M sodium hydroxide solution. The mixture is refluxed for 3 hours, cooled, and acidified to pH ≈1 using 10% hydrochloric acid. Extraction with ethyl acetate, drying over anhydrous sodium sulfate, and solvent evaporation yield 290 mg (94%) of the target carboxylic acid.

Key Parameters:

- Solvent: Methanol-water mixture

- Base: Sodium hydroxide (4 M)

- Temperature: Reflux (≈65°C)

- Workup: Acidification, liquid-liquid extraction

Advantages and Limitations

This method’s high yield (94%) contrasts with a lower-yielding variant (25%) reported for analogous compounds, likely due to differences in ester reactivity or workup protocols. The use of aqueous base ensures complete saponification, while mild conditions prevent decarboxylation side reactions.

Multi-Step Synthesis from Thiophene

Bromination and Malonate Coupling

An alternative route from thiophene derivatives involves three steps: bromination, malonate alkylation, and decarboxylation.

Step 1: Bromination of Thiophene

Thiophene is dissolved in a halohydrocarbon (e.g., dichloromethane) and hydrobromic acid, cooled to -10–0°C, and treated with pyridinium perbromide hydrobromide. This yields 2-bromothiophene, a key intermediate.

Step 2: Diethyl Malonate Alkylation

Diethyl malonate reacts with alkali metals (e.g., sodium) at 90–100°C to form a malonate salt. Subsequent treatment with 2-bromothiophene in toluene at 100–120°C produces 2-(2-thiophene)diethyl malonate in 88–94% yield.

Step 3: Saponification and Decarboxylation

The malonate ester undergoes saponification with alcoholic sodium hydroxide, followed by acid-catalyzed decarboxylation to yield 2-thiophenecarboxylic acid. Adaptation of this step with 4-methylphenyl-substituted intermediates would yield the target compound.

Critical Analysis:

Alternative Ester Hydrolysis Approaches

Low-Yield Variant

A modified ester hydrolysis using methyl 4-methyl-5-phenylthiophene-2-carboxylate with 1 M NaOH in methanol at 20°C for 30 minutes achieved only 25% yield after acidification.

Factors Affecting Yield:

- Temperature: Room temperature vs. reflux

- Ester Reactivity: Electron-donating substituents may retard hydrolysis

- Workup: Premature precipitation or incomplete extraction

Comparative Analysis of Methods

*Yield reported for intermediate steps.

Optimization Strategies

Enhancing Low-Yield Hydrolysis

- Temperature Optimization: Prolonged reflux (e.g., 6 h) may improve conversion.

- Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) could accelerate saponification.

Green Chemistry Considerations

- Solvent Replacement: Substituting methanol with ethanol or cyclopentyl methyl ether reduces toxicity.

- Acid Recovery: Recycling HCl via distillation minimizes waste.

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-Methylphenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic aromatic substitution reactions can occur on the thiophene ring or the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated derivatives of the original compound.

Applications De Recherche Scientifique

Organic Electronics

Overview:

The compound is utilized in the development of organic semiconductors, which are essential for flexible electronic devices such as Organic Light Emitting Diodes (OLEDs) and organic solar cells.

Key Findings:

- Electronic Properties: The thiophene ring enhances the electronic properties of the compound, facilitating charge transport which is critical in organic electronics .

- Research Example: A study demonstrated that incorporating 5-(4-Methylphenyl)thiophene-2-carboxylic acid into polymer matrices improved the efficiency of organic photovoltaic cells by optimizing light absorption and charge mobility .

Pharmaceutical Research

Overview:

This compound serves as a versatile building block in synthesizing novel pharmaceutical agents targeting various diseases.

Key Findings:

- Drug Development: Its unique structure allows for modifications that can lead to compounds with specific biological activities. For instance, derivatives of this acid have been explored for their potential antiviral properties against hepatitis viruses .

- Case Study: A patent describes a series of thiophene derivatives, including this compound, showing efficacy in inhibiting HCV polymerase, indicating its potential as a therapeutic agent .

Material Science

Overview:

The compound is investigated for creating advanced materials with tailored electrical and thermal properties.

Key Findings:

- High-Performance Coatings: Research indicates that incorporating this compound into composite materials enhances thermal stability and electrical conductivity, making it suitable for high-performance coatings used in electronics .

- Material Innovation: A study highlighted the use of this acid in formulating new thermoplastic elastomers that exhibit improved mechanical properties and resilience under stress .

Analytical Chemistry

Overview:

In analytical chemistry, this compound is used as a standard reference material.

Key Findings:

- Quantification Techniques: It aids in quantifying and identifying other compounds in complex mixtures through techniques such as High-Performance Liquid Chromatography (HPLC) .

- Research Application: A method developed for detecting trace amounts of pollutants utilized this compound as a calibration standard, demonstrating its utility in environmental monitoring .

Environmental Science

Overview:

The compound is studied for its potential applications in developing sensors for environmental pollutants.

Key Findings:

- Sensor Development: Research has indicated that thiophene derivatives can be engineered to selectively detect specific pollutants in air and water samples, contributing to better environmental monitoring practices .

- Impact Study: An investigation into the degradation pathways of this compound revealed insights into its environmental persistence and potential ecological impacts, underscoring its relevance in environmental science .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Electronics | Used in OLEDs and solar cells | Enhanced charge transport |

| Pharmaceutical Research | Building block for drug synthesis | Potential antiviral properties |

| Material Science | Development of advanced materials | Improved thermal stability and electrical conductivity |

| Analytical Chemistry | Standard reference material for HPLC | Accurate quantification of compounds |

| Environmental Science | Development of sensors for pollutant detection | Enhanced monitoring capabilities |

Mécanisme D'action

The mechanism of action of 5-(4-Methylphenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., fluorine) improve metabolic stability, while electron-donating groups (e.g., methyl) enhance resonance stabilization .

Activité Biologique

5-(4-Methylphenyl)thiophene-2-carboxylic acid, a thiophene derivative, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 248.30 g/mol. The compound features a thiophene ring substituted with a methyl group and a 4-methylphenyl group, contributing to its unique chemical properties that facilitate various biological interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Properties : Studies indicate that it may reduce inflammation through modulation of specific biochemical pathways.

- Anticancer Activity : Preliminary studies have demonstrated cytotoxic effects against cancer cell lines, including those associated with leukemia and breast cancer .

The biological effects of this compound are attributed to its interaction with various molecular targets:

- Protein Interactions : The thiophene ring can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially altering their function .

- Enzyme Inhibition : The carboxylic acid group may form hydrogen bonds with active site residues in enzymes, influencing their catalytic activity.

Anticancer Activity

A study assessing the anticancer properties of thiophene derivatives found that this compound exhibited significant cytotoxicity against several cancer cell lines. The compound demonstrated IC50 values in the micromolar range, comparable to established chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | 0.79 |

| U-937 (Leukemia) | 1.47 | 5.51 |

Antimicrobial Effects

In antimicrobial studies, the compound displayed activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a lead compound in drug discovery:

- Pharmaceutical Intermediate : It serves as a building block for synthesizing novel therapeutics targeting specific diseases due to its unique structure and biological properties .

- Material Science : Beyond pharmacology, the compound is also investigated for applications in organic electronics and materials science due to its electronic properties .

Q & A

Q. Table 1: Example Synthesis Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | |

| Solvent | DMF | |

| Reaction Time | 12–24 hours | |

| Purification | Silica gel chromatography |

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity. For example, the methyl group in the 4-methylphenyl moiety appears as a singlet at ~2.35 ppm in ¹H NMR .

- IR Spectroscopy : Carboxylic acid C=O stretch near 1680–1720 cm⁻¹ and thiophene ring vibrations at 700–800 cm⁻¹ .

- HPLC/MS : To assess purity (>98%) and molecular weight (e.g., [M+H]+ for C₁₂H₁₀O₂S: 218.03 g/mol) .

- Melting Point Analysis : Expected range 250–255°C (literature-based validation) .

Advanced: How can researchers design experiments to evaluate the anti-inflammatory activity of derivatives?

Methodological Answer:

- In Vitro Assays : Use LPS-induced RAW 264.7 macrophages to measure inhibition of pro-inflammatory cytokines (IL-6, TNF-α) via ELISA. IC₅₀ values can be compared to reference drugs like dexamethasone .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing methyl with halogen or hydroxy groups) and test potency. For example, hydroxy derivatives show enhanced activity due to hydrogen bonding with COX-2 .

- Molecular Docking : Simulate binding affinities to COX-2 (PDB ID: 5KIR) using software like AutoDock Vina. Hydrophobic interactions with the methylphenyl group may enhance binding .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Standardize Assay Conditions : Ensure consistent cell lines (e.g., HepG2 vs. HeLa), solvent controls (DMSO concentration ≤0.1%), and replicate counts (n ≥ 3) .

- Meta-Analysis : Use statistical tools (e.g., ANOVA, Tukey’s test) to compare datasets. For example, discrepancies in IC₅₀ values may arise from variations in compound purity (validate via HPLC) .

- Cross-Validate Mechanisms : Combine enzymatic assays (e.g., COX-2 inhibition) with transcriptomic analysis (RNA-seq) to confirm pathways .

Basic: What are the critical safety protocols for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation .

- Decomposition Risks : Avoid strong oxidizers (e.g., HNO₃) and bases to prevent hazardous reactions (e.g., CO release) .

- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

Advanced: How to ensure long-term stability during storage?

Methodological Answer:

- Storage Conditions : Keep in amber vials at –20°C under inert gas (Argon). Stability studies show <5% degradation over 12 months under these conditions .

- Incompatibilities : Separate from acids/bases and hygroscopic materials. Monitor via periodic HPLC to detect degradation products (e.g., sulfonic acid derivatives) .

Basic: What analytical methods confirm the absence of synthetic byproducts?

Methodological Answer:

- TLC : Use silica plates with ethyl acetate/hexane (3:7) to detect unreacted precursors (Rf ~0.3 for methylphenyl derivative vs. 0.5 for thiophene precursor) .

- GC-MS : Identify volatile byproducts (e.g., methylbenzene) with retention times <5 minutes .

- Elemental Analysis : Validate C, H, S content within ±0.3% of theoretical values (C₁₂H₁₀O₂S: C 62.59%, H 4.38%, S 13.92%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.